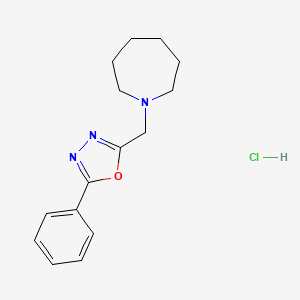

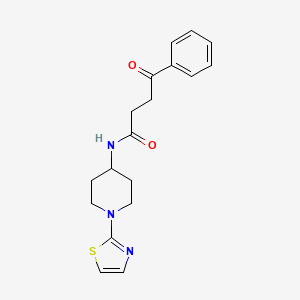

N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

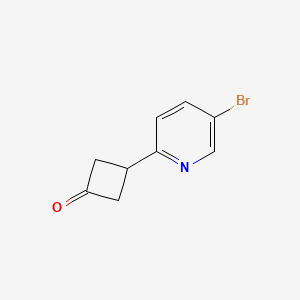

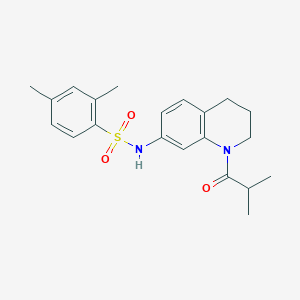

“N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C16H15NO5S . It has an average mass of 333.359 Da and a monoisotopic mass of 333.067108 Da . This compound has diverse applications in scientific research and its unique structure offers a promising platform for investigating various biological processes and developing innovative pharmaceutical interventions.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, a related compound, 1-benzo[1,3]dioxol-5-yl-indoles, was synthesized via a Pd-catalyzed C-N cross-coupling . This method could potentially be adapted for the synthesis of “this compound”.Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxol group attached to a propanamide group via a nitrogen atom, and a phenylsulfonyl group attached to the propanamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular formula of C16H15NO5S, an average mass of 333.359 Da, and a monoisotopic mass of 333.067108 Da .Aplicaciones Científicas De Investigación

Antiviral Applications

One novel nonnucleoside inhibitor, structurally related to N-(1,3-benzodioxol-5-yl)-3-(phenylsulfonyl)propanamide, specifically targets cytomegalovirus (CMV) DNA maturation without inhibiting viral DNA synthesis, translation, or transcription. This compound, through its action on UL89 and UL56 gene products, interferes with viral DNA maturation and packaging, demonstrating a unique mechanism of antiviral activity and a potential application in treating CMV infections (Buerger et al., 2001).

Antibacterial Applications

N-substituted sulfonamide derivatives of 1,3-benzodioxol-5-amine, a precursor structurally related to this compound, have been synthesized and evaluated for their antibacterial activities. These compounds exhibited moderate inhibitory effects against bacterial strains, suggesting their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2015).

Anticonvulsant Applications

Research into N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and butanamide derivatives, which share a functional similarity with this compound, revealed these compounds as potential new hybrid anticonvulsant agents. These molecules combine chemical fragments of clinically relevant antiepileptic drugs, showing broad spectra of activity across preclinical seizure models (Kamiński et al., 2016).

Anticancer Applications

Several studies highlight the anticancer potential of compounds structurally related to this compound. For example, celecoxib derivatives, synthesized by reacting alkyl/aryl isothiocyanates with celecoxib, showed promising anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, with some compounds exhibiting potent effects against human tumor cell lines (Küçükgüzel et al., 2013).

Organic Synthesis Methodologies

N-phenyl-3-(phenylsulfonyl)propanamide and its derivatives have been used as reagents in organic synthesis. For instance, dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides serve as convenient reagents for the synthesis of 5-alkyl-2(5H)-furanones, demonstrating their utility in the construction of complex organic molecules (Tanaka et al., 1984).

Propiedades

IUPAC Name |

3-(benzenesulfonyl)-N-(1,3-benzodioxol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c18-16(8-9-23(19,20)13-4-2-1-3-5-13)17-12-6-7-14-15(10-12)22-11-21-14/h1-7,10H,8-9,11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZZGUNYHZRPCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(diethylamino)ethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2743288.png)

![[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl thiophene-2-carboxylate](/img/structure/B2743297.png)